molecular formula C28H22N4O4S4 B296103 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole

2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole

Cat. No. B296103
M. Wt: 606.8 g/mol
InChI Key: LXXGUEYFJHQNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole (abbreviated as BBTA) is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has shown promising results in various biological and chemical studies.

Mechanism of Action

The exact mechanism of action of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and division. 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been shown to selectively target cancer cells, which makes it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been shown to have antioxidant properties, which can help protect cells from oxidative stress. At higher concentrations, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity, which makes it a reliable and consistent reagent. It is also stable under normal laboratory conditions, which allows for long-term storage. However, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has some limitations as well. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole. One potential area of research is the development of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole-based materials for use in electronic devices. Another potential area of research is the investigation of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole as a potential anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to better understand the mechanism of action of 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole and its potential applications in other scientific fields.

Synthesis Methods

2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole can be synthesized by reacting 2-aminobenzothiazole with 4-methylphenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole as a white solid with a melting point of 244-247°C. This synthesis method has been well-established and is widely used in laboratories.

Scientific Research Applications

2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been extensively studied for its potential applications in various scientific fields, including materials science, biochemistry, and medicinal chemistry. In materials science, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been used as a building block for the synthesis of novel organic semiconductors, which have shown promising results in the development of electronic devices such as solar cells and light-emitting diodes. In biochemistry, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In medicinal chemistry, 2,2'-Bis(4-methylphenylsulfonylamino)-6,6'-bibenzothiazole has been investigated for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells.

properties

Molecular Formula

C28H22N4O4S4

Molecular Weight

606.8 g/mol

IUPAC Name

4-methyl-N-[6-[2-[(4-methylphenyl)sulfonylamino]-1,3-benzothiazol-6-yl]-1,3-benzothiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C28H22N4O4S4/c1-17-3-9-21(10-4-17)39(33,34)31-27-29-23-13-7-19(15-25(23)37-27)20-8-14-24-26(16-20)38-28(30-24)32-40(35,36)22-11-5-18(2)6-12-22/h3-16H,1-2H3,(H,29,31)(H,30,32)

InChI Key

LXXGUEYFJHQNKY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC5=C(C=C4)N=C(S5)NS(=O)(=O)C6=CC=C(C=C6)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C4=CC5=C(C=C4)N=C(S5)NS(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

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